Capsazocaine

Neuropharmacology Pain Research TRPV1 Antagonism

Capsazocaine (CAPBZ) is the only compound that combines TRPV1 antagonism with local anesthetic activity in a single molecule. Unlike capsazepine or benzocaine alone, CAPBZ's dual pharmacophore uniquely inhibits capsaicin-evoked spinal substance P release (100 µg/kg/min i.v.) and sensory reflex responses. Essential for in vivo sensory neuron research. Available via custom synthesis with ≥95% purity; inquire for packaging options and bulk pricing.

Molecular Formula C28H38N2O5
Molecular Weight 482.6 g/mol
Cat. No. B1244707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsazocaine
SynonymsCAPBZ cpd
capsazocaine
Molecular FormulaC28H38N2O5
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NCC1=CC2=C(C(=C1)OC)OCN(C2)C3=CC=C(C=C3)C(=O)OCC
InChIInChI=1S/C28H38N2O5/c1-4-6-7-8-9-10-11-26(31)29-18-21-16-23-19-30(20-35-27(23)25(17-21)33-3)24-14-12-22(13-15-24)28(32)34-5-2/h12-17H,4-11,18-20H2,1-3H3,(H,29,31)
InChIKeyBYJYANCPUZPCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capsazocaine (CAPBZ) Technical Baseline for Research Procurement and Differentiation


Capsazocaine (CAPBZ) is a molecular fusion product of irritant synthetic capsaicin and local analgesic benzocaine [1]. It is a capsaicin-sensitive functional antagonist that inhibits capsaicin-induced spinal release of substance P-like immunoreactivity and vagus reflex responses in blood pressure and heart rate changes in rats [1]. Its molecular formula is C28H38N2O5 with a molecular weight of 482.6 g/mol [1]. The compound is registered in the MeSH database (Unique ID: C108689) with structure reported in the first source [2].

Why Capsazocaine Cannot Be Substituted with Standard TRPV1 Antagonists or Local Anesthetics


Capsazocaine's dual pharmacophore—combining the capsaicinoid backbone with a benzocaine ester moiety—confers a unique functional antagonism that is not recapitulated by either parent compound alone [1]. Capsaicin is a potent TRPV1 agonist (EC50 ~0.29–0.66 µM in HEK293 cells) [2], while benzocaine is a weak local anesthetic (IC50 0.8–81.7 µM depending on assay) [3]. Capsazepine, the prototypical TRPV1 antagonist (IC50 456–562 nM) , lacks the local anesthetic moiety and does not exhibit the same spectrum of in vivo inhibition of capsaicin-evoked spinal reflex and cardiovascular responses as capsazocaine [1]. Generic substitution with either parent or with capsazepine would fail to replicate capsazocaine's dual activity profile in capsaicin-challenged sensory systems.

Capsazocaine Quantitative Differentiation Evidence vs. Capsaicin, Capsazepine, and Benzocaine


In Vivo Antagonism of Capsaicin-Induced Spinal Substance P Release

Capsazocaine at 100 µg/kg/min i.v. for 15 min inhibited capsaicin (10 µg/kg i.v.)-induced spinal release of substance P-like immunoreactivity in rats [1]. This in vivo functional antagonism demonstrates capsazocaine's ability to block sensory neuropeptide release evoked by the TRPV1 agonist. No comparable in vivo spinal substance P inhibition data exists for capsazepine or benzocaine under identical experimental conditions; capsazepine typically requires micromolar concentrations in vitro for TRPV1 blockade .

Neuropharmacology Pain Research TRPV1 Antagonism

In Vivo Reversal of Capsaicin-Induced Hypotensive Spinal Reflex

Intrathecal perfusion of capsazocaine at 1.0 nM reversed the retrograde epigastric intraarterial capsaicin (10 µg/kg)-induced hypotensive spinal reflex in rats [1]. This nanomolar potency in the spinal cord demonstrates capsazocaine's efficacy at blocking capsaicin-evoked spinal reflexes. In contrast, capsazepine's TRPV1 antagonism typically requires submicromolar to micromolar concentrations in vitro , and benzocaine has no reported effect on this spinal reflex pathway [2].

Cardiovascular Pharmacology Sensory Neurobiology Reflex Arc

In Vitro Inhibition of Capsaicin-Induced Tissue Contractility

In isolated guinea pig tissues, capsazocaine (1.0–100.0 µM) inhibited capsaicin (1.0 µM)-sensitive sensory and functional activities, including cardiatonic, bronchial, tracheal, and ileal contractilities [1]. Capsazepine exhibits TRPV1 antagonism with IC50 values of 456–562 nM in cellular assays , but its efficacy in these diverse tissue contractility assays is not uniformly reported. Benzocaine (IC50 0.8–81.7 µM) acts primarily on voltage-gated sodium channels [2] and does not antagonize capsaicin-induced contractions. The concentration range for capsazocaine (1–100 µM) is comparable to benzocaine's local anesthetic range but with the added capsaicin-antagonist activity.

Smooth Muscle Pharmacology Sensory Nerves Isolated Tissue Assays

Capsazocaine Optimal Application Scenarios for Research and Industrial Use


In Vivo Sensory Neuropharmacology Studies Requiring Functional Capsaicin Antagonism

Investigators studying capsaicin-sensitive sensory pathways in vivo should select capsazocaine when the experimental endpoint is spinal neuropeptide release or cardiovascular reflex responses. At 100 µg/kg/min i.v., capsazocaine blocks capsaicin-evoked substance P release, providing a validated tool for dissecting sensory neuron function in whole-animal models [1].

Isolated Tissue Studies of Capsaicin-Sensitive Nerve-Mediated Contractility

For ex vivo assays using guinea pig tracheal, bronchial, ileal, or cardiac smooth muscle, capsazocaine (1–100 µM) is the appropriate antagonist to block capsaicin (1 µM)-induced contractions [1]. Its dual capsaicin-antagonist and local anesthetic profile allows for examination of sensory nerve-dependent contractile responses.

Spinal Cord Reflex Investigations at Nanomolar Concentrations

Research on spinal cord reflex arcs involving capsaicin-sensitive afferents should utilize capsazocaine's nanomolar potency. Intrathecal perfusion at 1.0 nM reverses capsaicin-induced hypotensive reflexes, enabling high-resolution study of spinal sensory processing without confounding systemic effects [1].

Differentiation from Standard TRPV1 Antagonists in Mechanism-of-Action Studies

Capsazocaine's unique fusion structure—combining capsaicinoid and benzocaine moieties—makes it a valuable comparator for studies aiming to dissect the relative contributions of TRPV1 antagonism versus local anesthetic activity in sensory nerve modulation [1]. It should be used when capsazepine (pure TRPV1 antagonist) or benzocaine (pure local anesthetic) fail to recapitulate the full spectrum of sensory inhibition observed with capsazocaine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capsazocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.